REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:6]1)=[O:4].[Cl:20]Cl.O>C(O)(=O)C>[Cl:1][CH2:2][C:3]([N:5]1[C:13]2[C:8](=[CH:9][C:10]([Cl:20])=[CH:11][CH:12]=2)[CH:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:6]1)=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N1CC(C2=CC=CC=C12)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for a further hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 33° C.
|
Type
|
TEMPERATURE
|
Details
|
was cooled down to room temperature
|
Type
|
CUSTOM
|
Details
|
The liquid was decanted from the gummy residue, which
|
Type
|
CUSTOM
|
Details
|
was subsequently crystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)N1CC(C2=CC(=CC=C12)Cl)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |